Lutein

Catalog No.
S533860
CAS No.
127-40-2
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutein

CAS Number

127-40-2

Product Name

Lutein

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1

InChI Key

KBPHJBAIARWVSC-RGZFRNHPSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Solubility

Insoluble

Synonyms

beta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)-, beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)-, gamma Lutein, Lutein, Lutein F, Lutein G, Lutein, gamma

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

Description

The exact mass of the compound Lutein is 568.428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Age-Related Macular Degeneration (AMD)

Antioxidant

Skin Health

Cataract Prevention

Anticancer

Bone Remodeling

Cognitive Function

Anti-Inflammatory Properties

Nanoscale Delivery Systems

Cardiovascular Diseases

Obesity

Neurodegenerative Disorders

Lutein is a naturally occurring xanthophyll, classified as one of the carotenoids, specifically a type of carotenoid that contains oxygen. Its chemical formula is C40H56O2C_{40}H_{56}O_2, and it is characterized by a long polyene chain with alternating double and single bonds, which gives it its distinctive yellow color. Lutein is synthesized exclusively by plants and is abundant in green leafy vegetables such as spinach and kale, as well as in egg yolks and various fruits. This compound plays a crucial role in photosynthesis by modulating light energy and protecting plant tissues from damage caused by excessive light exposure .

, particularly oxidation. Upon exposure to light or heat, lutein can degrade into several products, including aldehydes and ketones, which may exhibit different biological activities . The oxidation process can lead to the formation of reactive oxygen species, which lutein can scavenge, thereby contributing to its antioxidant properties .

Lutein is known for its significant biological activities, particularly its role in eye health. It is concentrated in the macula lutea of the human retina, where it functions as a light filter, protecting retinal tissues from harmful blue light and oxidative stress. Lutein's antioxidant properties help reduce the risk of age-related macular degeneration and cataracts by neutralizing free radicals and reactive oxygen species . Additionally, lutein has been implicated in enhancing visual performance and may play a role in cognitive function due to its neuroprotective effects .

Lutein is biosynthesized in plants through the carotenoid biosynthetic pathway. This process involves several enzymatic reactions facilitated by diiron proteins and cytochrome P450 enzymes. The synthesis begins with the formation of phytoene, which undergoes a series of desaturation and cyclization reactions to produce lutein. In laboratory settings, lutein can also be synthesized through chemical methods involving the condensation of suitable precursors under controlled conditions .

Research indicates that lutein interacts with various biological systems and compounds. It has been shown to enhance the absorption of other carotenoids such as zeaxanthin when consumed together. Studies also suggest that lutein may modulate the activity of certain enzymes involved in oxidative stress response, thereby influencing cellular signaling pathways related to inflammation and cell survival . Furthermore, lutein's ability to quench singlet oxygen makes it an important player in protecting against phototoxic damage in ocular tissues .

Lutein shares structural similarities with other carotenoids but has unique features that distinguish it from them. The following table highlights lutein's comparison with similar compounds:

CompoundStructure CharacteristicsUnique Features
LuteinOne β-ring and one ε-ringConcentrated in human retina; filters blue light
ZeaxanthinTwo β-ringsMore effective at filtering blue light than lutein
Beta-caroteneTwo β-ringsPrecursor to vitamin A; more stable than lutein
AstaxanthinOne β-ring and one ε-ring with additional hydroxyl groupsStronger antioxidant capacity than lutein
CanthaxanthinTwo β-ringsPrimarily used as a food dye; less prevalent in human tissues

Lutein's unique structural arrangement allows it to be selectively absorbed into the macular region of the eye, where it plays a protective role against light-induced damage—an attribute not shared by all carotenoids .

Methylerythritol Phosphate Pathway Foundation

The biosynthesis of lutein begins with the production of isoprenoid precursors through the methylerythritol phosphate pathway, which serves as the primary source of building blocks for carotenoid synthesis in plants [2] [3]. This pathway operates exclusively within plastids and generates the five-carbon isoprenoid units isopentenyl diphosphate and dimethylallyl diphosphate, which are essential for all downstream carotenoid biosynthetic reactions [4] [5].

The methylerythritol phosphate pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate by deoxyxylulose-5-phosphate synthase to produce 1-deoxy-D-xylulose-5-phosphate [2]. This reaction represents the first committed step toward isoprenoid biosynthesis and serves as a major regulatory point for controlling metabolic flux into carotenoid production [6] [7]. The subsequent conversion of 1-deoxy-D-xylulose-5-phosphate to methylerythritol phosphate involves seven enzymatic steps, each requiring specific cofactors and regulatory mechanisms [5] [8].

Research has demonstrated that the methylerythritol phosphate pathway contributes significantly to carotenoid biosynthesis, with studies showing direct incorporation of pathway intermediates into carotenoid molecules [9] [10]. The pathway's importance is further emphasized by its sensitivity to oxidative stress conditions, which can modulate carotenoid production through complex feedback mechanisms involving iron-sulfur cluster enzymes [8].

Geranylgeranyl Diphosphate Formation

The conversion of isopentenyl diphosphate and dimethylallyl diphosphate into geranylgeranyl diphosphate represents a crucial branch point in isoprenoid metabolism [11] [12]. Geranylgeranyl diphosphate synthase catalyzes the sequential condensation of these five-carbon precursors to generate the twenty-carbon geranylgeranyl diphosphate molecule, which serves as the immediate precursor for all carotenoid biosynthesis [13] [14].

Multiple isoforms of geranylgeranyl diphosphate synthase exist in plants, with different enzymes targeted to distinct subcellular compartments [12] [15]. The plastidial isoforms are specifically responsible for providing geranylgeranyl diphosphate for carotenoid and chlorophyll biosynthesis, while cytosolic and endoplasmic reticulum-localized enzymes support other isoprenoid pathways [11] [15]. Genetic studies have revealed that single geranylgeranyl diphosphate synthase genes can produce multiple protein isoforms through alternative transcription initiation, allowing for compartment-specific regulation of isoprenoid production [12].

Phytoene Synthesis and Early Carotenoid Formation

Phytoene synthase catalyzes the first committed step in carotenoid biosynthesis by condensing two molecules of geranylgeranyl diphosphate to form phytoene [16] [6]. This reaction involves the formation of prephytoene diphosphate as an intermediate, followed by rearrangement and dephosphorylation to yield the forty-carbon phytoene molecule [16]. The enzyme requires manganese ions as cofactors and demonstrates strict specificity for geranylgeranyl diphosphate as substrate [16] [6].

Phytoene synthase activity is highly regulated at multiple levels, including transcriptional control by light-responsive elements and post-translational modifications that affect enzyme stability [6] [17]. The enzyme is considered the major rate-limiting step in carotenoid biosynthesis, and its activity directly determines the total flux of metabolites entering the carotenoid pathway [6] [18]. Studies have shown that phytoene synthase levels correlate strongly with carotenoid accumulation in various plant tissues [17] [18].

The conversion of phytoene to lycopene involves four desaturation steps and accompanying isomerization reactions [19] [2]. Phytoene desaturase and zeta-carotene desaturase introduce double bonds into the molecule, while carotenoid isomerase and zeta-carotene isomerase ensure proper geometric configuration [20]. These reactions require flavin cofactors and are sensitive to redox conditions within the plastid [20].

Table 1: Key Enzymes in Lutein Biosynthesis Pathway

EnzymeEC NumberSubstrateProductCofactor Requirements
Phytoene Synthase (PSY)EC 2.5.1.32Geranylgeranyl diphosphatePhytoeneMn²⁺, galactolipid membrane
Phytoene Desaturase (PDS)EC 1.3.99.26Phytoeneζ-caroteneFAD, plastoquinone
ζ-carotene Desaturase (ZDS)EC 1.3.99.31ζ-caroteneLycopeneFAD, plastoquinone
Carotenoid Isomerase (CRTISO)EC 5.2.1.13Prolycopeneall-trans-lycopeneHeme iron, NADPH
ζ-carotene Isomerase (Z-ISO)EC 5.2.1.129,15,9-tri-cis-ζ-carotene9,9-di-cis-ζ-caroteneHeme iron, ferredoxin
Lycopene ε-cyclase (LCYE)EC 5.5.1.19Lycopeneδ-caroteneFAD, NADPH
Lycopene β-cyclase (LCYB)EC 5.5.1.19δ-caroteneα-caroteneFAD, NADPH
CYP97A3 (LUT5)EC 1.14.13.xα-caroteneZeinoxanthinHeme iron, ferredoxin-NADP⁺ reductase
CYP97C1 (LUT1)EC 1.14.13.xZeinoxanthinLuteinHeme iron, ferredoxin-NADP⁺ reductase

Role of Cytochrome P450 Enzymes (CYP97A3/CYP97C1)

Structural Characteristics and Active Site Architecture

Cytochrome P450 enzymes CYP97A3 and CYP97C1 represent specialized members of the cytochrome P450 superfamily that have evolved specifically for carotenoid hydroxylation reactions [21] [22]. These enzymes possess unique structural features that distinguish them from other cytochrome P450 proteins, including chloroplast targeting sequences and specialized substrate binding domains adapted for large, hydrophobic carotenoid molecules [23] [24].

CYP97A3 functions as a beta-ring hydroxylase with primary activity toward alpha-carotene, while CYP97C1 serves as an epsilon-ring hydroxylase specific for zeinoxanthin [22] [24]. Both enzymes contain conserved cytochrome P450 structural motifs, including the oxygen-binding consensus sequence and heme-binding cysteine residue [23]. Crystal structure analysis has revealed that these enzymes possess substrate channels specifically adapted for carotenoid binding and product formation [21] [22].

The molecular weights of CYP97A3 and CYP97C1 are approximately 47.5 kDa and 49.2 kDa respectively, and both enzymes contain single transmembrane domains that anchor them to plastid membranes [23] [24]. Unlike typical endoplasmic reticulum-localized cytochrome P450 enzymes, these carotenoid hydroxylases are among the few cytochrome P450 proteins targeted to chloroplasts [23] [25].

Electron Transfer Systems and Redox Partners

Both CYP97A3 and CYP97C1 utilize ferredoxin-NADP⁺ reductase and ferredoxin as their electron transfer partners, which distinguishes them from endoplasmic reticulum cytochrome P450 enzymes that typically use cytochrome P450 reductase [21] [22]. This electron transfer system involves the sequential transfer of electrons from NADPH through ferredoxin-NADP⁺ reductase to ferredoxin, and finally to the cytochrome P450 heme iron [26] [27].

Ferredoxin-NADP⁺ reductase serves as the initial electron acceptor, utilizing its FAD cofactor to accept electrons from NADPH [27] [28]. The enzyme then transfers electrons to ferredoxin, which contains iron-sulfur clusters that facilitate electron transfer to the cytochrome P450 enzymes [26] [29]. This electron transfer system is essential for maintaining the reduced iron state required for cytochrome P450 catalytic activity [22] [30].

Research has demonstrated that the ferredoxin-NADP⁺ reductase-ferredoxin system is specifically required for carotenoid hydroxylase activity, and that disruption of this electron transfer chain severely impairs lutein biosynthesis [21] [22]. The specificity of this redox system for chloroplast-localized cytochrome P450 enzymes reflects the specialized nature of carotenoid hydroxylation reactions [27] [28].

Enzymatic Mechanism and Catalytic Cycle

The catalytic mechanism of cytochrome P450 carotenoid hydroxylases follows the general cytochrome P450 monooxygenase cycle, with specialized adaptations for carotenoid substrate binding and hydroxylation [21] [22]. The reaction cycle begins with substrate binding to the ferric enzyme, followed by electron transfer from the ferredoxin system to reduce the heme iron to the ferrous state [22] [30].

Oxygen binding to the reduced enzyme forms a ferrous-dioxygen complex, which undergoes further reduction and protonation to generate the highly reactive iron-oxo intermediate [21] [22]. This intermediate abstracts a hydrogen atom from the carotenoid substrate and subsequently transfers the hydroxyl group to form the hydroxylated product [22] [31]. The catalytic cycle is completed by product release and return of the enzyme to its resting ferric state [21].

Substrate specificity studies have revealed that CYP97A3 preferentially hydroxylates the beta-ring of alpha-carotene, while CYP97C1 specifically targets the epsilon-ring of zeinoxanthin [22] [24]. Both enzymes demonstrate strict regiospecificity for hydroxylation at the C-3 position of their respective ring substrates [21] [22]. The enzymes also exhibit remarkable stereoselectivity, producing exclusively the 3R-hydroxy configuration in their products [21] [31].

Table 2: Cytochrome P450 Hydroxylases in Lutein Biosynthesis

EnzymeGene Locus (Arabidopsis)Molecular Weight (kDa)Ring SpecificityPrimary SubstrateProductStereochemistryRedox Partner
CYP97A3LUT5 (At3g53130)47.5β-ring hydroxylaseα-carotene (β-ring)Zeinoxanthinpro-3R-specificFerredoxin-NADP⁺ reductase/Ferredoxin
CYP97C1LUT1 (At1g31800)49.2ε-ring hydroxylaseZeinoxanthin (ε-ring)Luteinpro-3R-specificFerredoxin-NADP⁺ reductase/Ferredoxin

Stereochemical Control in β- and ε-Ring Hydroxylation

Molecular Basis of Pro-3R Stereoselectivity

The stereochemical control exerted by cytochrome P450 carotenoid hydroxylases represents one of the most remarkable aspects of lutein biosynthesis, with both CYP97A3 and CYP97C1 demonstrating absolute pro-3R stereoselectivity [21] [22]. This stereochemical precision is achieved through specific active site architecture that positions the carotenoid substrate in a defined orientation relative to the reactive iron-oxo intermediate [21] [31].

Crystal structure analysis of CYP97A3 in complex with retinal has provided detailed insights into the molecular basis of stereoselectivity [21] [32]. The substrate binding site contains specific amino acid residues that create a binding pocket with defined stereochemical constraints, ensuring that only the pro-3R hydrogen atom is accessible for abstraction during the hydroxylation reaction [21] [22]. This spatial arrangement is critical for maintaining the stereochemical fidelity observed in lutein biosynthesis [31].

The stereoselectivity mechanism involves the formation of a substrate-enzyme complex where the carotenoid ring is positioned such that the C-3 pro-R hydrogen faces the heme iron-oxo intermediate [21] [22]. This orientation is stabilized by hydrophobic interactions between the carotenoid substrate and specific amino acid residues in the active site, creating a thermodynamically favorable binding conformation [22] [31]. The resulting stereochemical control ensures that lutein contains the correct 3R,3'R-dihydroxy configuration essential for its biological function [21].

Substrate Recognition and Binding Specificity

The substrate recognition mechanisms of CYP97A3 and CYP97C1 demonstrate remarkable specificity for their respective carotenoid substrates [22] [24]. CYP97A3 exhibits high affinity for alpha-carotene and shows preferential binding to beta-ring-containing carotenoids, while CYP97C1 specifically recognizes zeinoxanthin and other epsilon-ring-containing substrates [22] [33].

Substrate binding studies using spectral titration methods have revealed that CYP97A3 binds retinal, a beta-ring-containing analog, with submicromolar affinity [22]. The enzyme also demonstrates significant binding affinity for beta-ionol, further confirming its specificity for beta-ring-containing compounds [22]. In contrast, CYP97C1 shows much lower affinity for these beta-ring substrates, consistent with its specialized role in epsilon-ring hydroxylation [22].

The molecular basis of substrate specificity lies in the distinct architecture of the substrate binding channels in each enzyme [21] [22]. CYP97A3 possesses a binding channel optimized for accommodating the beta-ring structure of alpha-carotene, while CYP97C1 contains a binding site specifically adapted for epsilon-ring-containing substrates [22] [34]. These structural differences ensure that each enzyme selectively hydroxylates its intended substrate while avoiding cross-reactivity [22] [24].

Enzyme Cooperativity and Sequential Hydroxylation

The biosynthesis of lutein requires the coordinated action of both CYP97A3 and CYP97C1 in a specific sequential order [1] [24]. Research has demonstrated that CYP97A3 preferentially hydroxylates alpha-carotene to produce zeinoxanthin, which then serves as the substrate for CYP97C1-mediated epsilon-ring hydroxylation to generate lutein [1] [24]. This sequential mechanism ensures efficient conversion of alpha-carotene to lutein while minimizing the formation of alternative hydroxylation products [24].

Studies using recombinant enzyme systems have revealed that the two cytochrome P450 hydroxylases exhibit synergistic interactions when coexpressed [33]. Coexpression of CYP97A3 and CYP97C1 in Escherichia coli results in significantly higher lutein production compared to individual enzyme expression, suggesting the formation of functional enzyme complexes [35] [33]. These protein-protein interactions may facilitate substrate channeling between the two hydroxylation steps [1] [33].

The preferred pathway for lutein biosynthesis involves beta-ring hydroxylation by CYP97A3 followed by epsilon-ring hydroxylation by CYP97C1 [1] [24]. This sequence is supported by the observation that zeinoxanthin accumulates in CYP97C1-deficient mutants, while alpha-carotene accumulates in CYP97A3-deficient plants [1] [24]. The efficiency of this sequential mechanism is further enhanced by the formation of protein complexes that may include both hydroxylases along with cyclase enzymes [1] [35].

Table 3: Carotenoid Precursors and Intermediates in Lutein Pathway

CompoundChemical FormulaMolecular Weight (g/mol)Double BondsRing StructureColor
Geranylgeranyl diphosphate (GGPP)C₂₀H₃₆O₇P₂450.460AcyclicColorless
PhytoeneC₄₀H₆₄544.943AcyclicColorless
ζ-caroteneC₄₀H₆₀536.887AcyclicLight yellow
LycopeneC₄₀H₅₆536.8811AcyclicRed
δ-caroteneC₄₀H₅₆536.8811One ε-ringOrange
α-caroteneC₄₀H₅₆536.8811β,ε-ringsOrange
ZeinoxanthinC₄₀H₅₆O552.8711β,ε-rings (hydroxylated β)Yellow
LuteinC₄₀H₅₆O₂568.8711β,ε-rings (dihydroxylated)Yellow

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark, yellowish brown liquid
Solid

XLogP3

11

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 g/mol

Monoisotopic Mass

568.42803102 g/mol

Heavy Atom Count

42

LogP

7.9

Appearance

Solid powder

Melting Point

196 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X72A60C9MT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 127 of 134 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Xanthophylls are taken for nutritional supplementation, and also for treating dietary shortage or imbalance.

Pharmacology

Lutein was found to be present in a concentrated area of the macula, a small area of the retina responsible for central vision. The hypothesis for the natural concentration is that lutein helps protect from oxidative stress and high-energy light. Several studies show that an increase in macula pigmentation decreases the risk for eye diseases such as Age-related Macular Degeneration (AMD).
Lutein (LOO-teen) is a oxygenated carotenoid found in vegetables and fruits. lutein is found in the macula of the eye, where it is believed to act as a yellow filter. Lutein acts as an antioxidant, protecting cells against the damaging effects of free radicals.

Mechanism of Action

Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation.

Other CAS

127-40-2

Wikipedia

Lutein
M-Phenylenediamine

Use Classification

Food additives
Food Additives -> COLOUR; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes
Food Additives -> COLOUR; -> JECFA Functional Classes
COLOUR; -> JECFA Functional Classes

General Manufacturing Information

.beta.,.epsilon.-Carotene-3,3'-diol, (3R,3'R,6'R)-: ACTIVE

Dates

Last modified: 08-15-2023
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2: Mellado-Ortega E, Hornero-Méndez D. Isolation and identification of lutein esters, including their regioisomers, in tritordeum (×Tritordeum Ascherson et Graebner) grains: Evidence for a preferential xanthophyll acyltransferase activity. Food Chem. 2012 Dec 1;135(3):1344-52. doi: 10.1016/j.foodchem.2012.05.046. Epub 2012 May 17. PubMed PMID: 22953864.
3: Jeon S, Ranard KM, Neuringer M, Johnson EE, Renner L, Kuchan MJ, Pereira SL, Johnson EJ, Erdman JW Jr. Lutein Is Differentially Deposited across Brain Regions following Formula or Breast Feeding of Infant Rhesus Macaques. J Nutr. 2018 Jan 1;148(1):31-39. doi: 10.1093/jn/nxx023. PubMed PMID: 29378053.
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6: Leuenberger M, Morris JM, Chan AM, Leonelli L, Niyogi KK, Fleming GR. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana. Proc Natl Acad Sci U S A. 2017 Aug 15;114(33):E7009-E7017. doi: 10.1073/pnas.1704502114. Epub 2017 Jun 26. PubMed PMID: 28652334; PubMed Central PMCID: PMC5565437.
7: Zheng YF, Min JS, Kim D, Park JB, Choi SW, Lee ES, Na K, Bae SK. In Vitro Inhibition of Human UDP-Glucuronosyl-Transferase (UGT) Isoforms by Astaxanthin, β-Cryptoxanthin, Canthaxanthin, Lutein, and Zeaxanthin: Prediction of in Vivo Dietary Supplement-Drug Interactions. Molecules. 2016 Aug 12;21(8). pii: E1052. doi: 10.3390/molecules21081052. PubMed PMID: 27529203.
8: Gleize B, Tourniaire F, Depezay L, Bott R, Nowicki M, Albino L, Lairon D, Kesse-Guyot E, Galan P, Hercberg S, Borel P. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability. Br J Nutr. 2013 Jul 14;110(1):1-10. doi: 10.1017/S0007114512004813. Epub 2012 Dec 11. PubMed PMID: 23228631; PubMed Central PMCID: PMC3734536.
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10: Komuro M, Shimizu N, Onuma R, Otoki Y, Ito J, Kato S, Higuchi O, Sudo K, Suzuki S, Miyazawa T, Eitsuka T, Nakagawa K. Analysis of Lutein in Mugwort (Artemisia princeps Pamp.) Paste and Evaluation of Manufacturing Processes. J Oleo Sci. 2017 Nov 1;66(11):1257-1262. doi: 10.5650/jos.ess17117. Epub 2017 Oct 11. PubMed PMID: 29021494.
11: Mora-Gutierrez A, Attaie R, Núñez de González MT, Jung Y, Woldesenbet S, Marquez SA. Complexes of lutein with bovine and caprine caseins and their impact on lutein chemical stability in emulsion systems: Effect of arabinogalactan. J Dairy Sci. 2018 Jan;101(1):18-27. doi: 10.3168/jds.2017-13105. Epub 2017 Nov 2. PubMed PMID: 29103708.
12: Vishwanathan R, Neuringer M, Snodderly DM, Schalch W, Johnson EJ. Macular lutein and zeaxanthin are related to brain lutein and zeaxanthin in primates. Nutr Neurosci. 2013 Jan;16(1):21-9. doi: 10.1179/1476830512Y.0000000024. Epub 2012 Jul 9. PubMed PMID: 22780947; PubMed Central PMCID: PMC3824968.
13: Jahns P, Holzwarth AR. The role of the xanthophyll cycle and of lutein in photoprotection of photosystem II. Biochim Biophys Acta. 2012 Jan;1817(1):182-93. doi: 10.1016/j.bbabio.2011.04.012. Epub 2011 May 1. Review. PubMed PMID: 21565154.
14: Picone S, Ritieni A, Fabiano A, Graziani G, Paolillo P, Livolti G, Galvano F, Gazzolo D. Lutein levels in arterial cord blood correlate with neuroprotein activin A in healthy preterm and term newborns: A trophic role for lutein? Clin Biochem. 2018 Feb;52:80-84. doi: 10.1016/j.clinbiochem.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29195833.
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